molecular formula C15H24N2O3 B13730641 N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide CAS No. 39617-16-8

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide

Cat. No.: B13730641
CAS No.: 39617-16-8
M. Wt: 280.36 g/mol
InChI Key: IGUMCQGTANJTCY-UHFFFAOYSA-N
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Description

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide is a β-adrenergic receptor antagonist (beta-blocker) analog. Structurally, it features a benzyl-substituted phenyl ring linked to a hydroxy-isopropylamino-propoxy chain and an acetamide group. This compound is closely related to Practolol (N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide), a known antiarrhythmic agent, but differs by the addition of a methylene group between the phenyl ring and the acetamide moiety, forming a benzyl linkage . Its molecular formula is C₁₆H₂₅N₂O₃, with a molecular weight of 299.38 g/mol (free base) or 331.83 g/mol as the hydrochloride salt .

Properties

CAS No.

39617-16-8

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide

InChI

InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18)

InChI Key

IGUMCQGTANJTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This action reduces the heart rate and contractility, leading to decreased blood pressure and reduced oxygen demand by the heart. The molecular targets include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Practolol (N-[4-(2-Hydroxy-3-Isopropylaminopropoxy)Phenyl]Acetamide)

  • Structural Differences : Practolol lacks the methylene bridge between the phenyl ring and acetamide group, making it a direct phenyl derivative.
  • Pharmacological Profile : Practolol selectively blocks β₁-adrenergic receptors, reducing heart rate and myocardial oxygen demand. The benzyl modification in the target compound may alter receptor selectivity or pharmacokinetics due to increased lipophilicity .
  • Synthesis : Both compounds likely share synthetic routes involving condensation of 4-hydroxyphenylacetamide with an epoxide intermediate (e.g., epichlorohydrin) followed by amine substitution. demonstrates similar methodologies for acetamide derivatives, yielding 82% for compound 30 (n-butyl analog) using bromoacetyl bromide and triethylamine .

N-(3-(2-Hydroxy-3-(4-(4-Methoxyphenyl)-1-Piperazinyl)Propoxy)Phenyl)Acetamide (CAS 64511-51-9)

  • Structural Differences: Replaces the isopropylamino group with a 4-(4-methoxyphenyl)piperazinyl moiety.
  • The methoxy group enhances electron-donating properties, possibly improving membrane permeability .
  • Physicochemical Properties : Higher molecular weight (399.49 g/mol ) compared to the target compound, suggesting reduced bioavailability but prolonged receptor binding .

Impurity E (N-[4-[(2RS)-2-Hydroxy-3-[(1-Methylethyl)Amino]Propoxy]Phenyl]Butanamide Hydrochloride)

  • Structural Differences : Substitutes the acetamide group with butanamide.
  • Impact on Drug Development : The longer acyl chain increases lipophilicity but may reduce metabolic stability due to enhanced cytochrome P450 interactions. This impurity, identified in , underscores the need for precise synthetic control to avoid byproducts with altered pharmacokinetics .

Fluorinated Analogs (Compounds 30–32, )

  • Structural Modifications :
    • 30 : n-Butyl group on acetamide.
    • 31 : 1-Hydroxy-2-methylpropan-2-yl substituent.
    • 32 : Isoleucine methyl ester linkage.
  • Key Data :

    Compound Rf Value Yield (%) Melting Point (°C) Optical Activity ([α]₂²D)
    30 0.32 82 75 N/A
    31 0.28 54 84 N/A
    32 0.65 51 74 +61.1 (CHCl₃)
  • Analysis: Fluorine substitution (2-fluorophenoxy) in these analogs enhances metabolic resistance but may reduce β-receptor affinity due to steric and electronic effects. Compound 32’s chiral center highlights the importance of stereochemistry in bioactivity .

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